molecular formula C6H7BrClIN2 B12064067 (4-Bromo-2-iodophenyl)hydrazine hydrochloride

(4-Bromo-2-iodophenyl)hydrazine hydrochloride

Cat. No.: B12064067
M. Wt: 349.39 g/mol
InChI Key: KJGSJMFVUIGGRC-UHFFFAOYSA-N
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Description

(4-Bromo-2-iodophenyl)hydrazine hydrochloride is an organic compound with the molecular formula C6H6BrIN2·HCl. It is a derivative of hydrazine, featuring both bromine and iodine substituents on the phenyl ring. This compound is typically a white to light yellow solid and is used in various chemical reactions and research applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (4-Bromo-2-iodophenyl)hydrazine hydrochloride generally involves the reaction of 4-bromo-2-iodoaniline with hydrazine in the presence of hydrochloric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion of the starting materials.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction conditions are carefully controlled to optimize yield and purity. The product is then purified through recrystallization or other suitable purification techniques.

Chemical Reactions Analysis

Types of Reactions: (4-Bromo-2-iodophenyl)hydrazine hydrochloride undergoes various types of chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, in Suzuki-Miyaura coupling, the product is a biaryl compound.

Scientific Research Applications

(4-Bromo-2-iodophenyl)hydrazine hydrochloride has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of (4-Bromo-2-iodophenyl)hydrazine hydrochloride in chemical reactions involves the interaction of its hydrazine moiety with other reactants. In coupling reactions, for example, the hydrazine group facilitates the formation of new carbon-carbon bonds through the palladium-catalyzed process . The molecular targets and pathways involved depend on the specific reaction and application.

Comparison with Similar Compounds

Uniqueness: (4-Bromo-2-iodophenyl)hydrazine hydrochloride is unique due to the presence of both bromine and iodine substituents, which can influence its reactivity and the types of reactions it can undergo. This dual substitution makes it a versatile reagent in organic synthesis, particularly in coupling reactions where both halogens can participate in different ways .

Properties

IUPAC Name

(4-bromo-2-iodophenyl)hydrazine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6BrIN2.ClH/c7-4-1-2-6(10-9)5(8)3-4;/h1-3,10H,9H2;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KJGSJMFVUIGGRC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1Br)I)NN.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7BrClIN2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.39 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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